N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-2-carboxamide
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Overview
Description
“N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-2-carboxamide” is a complex organic compound. It contains a thiophene ring, which is a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its derivatives are known to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
The synthesis of similar compounds often involves the acylation of an amine with a carbonyl chloride to form a carboxamide. This carboxamide can then be treated with a sulfurizing agent to form a carbothioamide, which can be oxidized to form the final product .Molecular Structure Analysis
The molecular structure of this compound is likely to be planar due to the presence of the thiophene ring. The aromaticity of the thiophene ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, it can undergo electrophilic substitution reactions such as nitration, bromination, hydroxymethylation, formylation, and acylation .Scientific Research Applications
Synthesis and Reactivity
One foundational aspect of research on this compound involves its synthesis and the exploration of its reactivity. Studies have synthesized similar compounds through various chemical reactions, highlighting methods that could potentially be applied to N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-2-carboxamide. For instance, Aleksandrov and El’chaninov (2017) detailed the synthesis and reactivity of 2-(furan-2-yl)benzo[e][1,3]benzothiazole, showcasing electrophilic substitution reactions such as nitration, bromination, formylation, and acylation (Aleksandrov & El’chaninov, 2017).
Biological Activity
Another research domain is the investigation of the biological activity of related benzo[d]thiazole-2-carboxamide derivatives. Zhang et al. (2017) designed and synthesized a series of benzo[d]thiazole-2-carboxamide derivatives, evaluating their cytotoxicity against various cancer cell lines. This study suggests that similar compounds, including this compound, might exhibit significant biological activity, potentially acting as inhibitors for specific cellular targets (Zhang et al., 2017).
Antimicrobial and Anticancer Activities
The antimicrobial and anticancer activities of thiazole derivatives have also been a focus of research, indicating possible applications for this compound. For example, the synthesis and evaluation of antimicrobial and anticancer activities of some derivatives highlight the potential for these compounds to serve as the basis for developing new therapeutic agents. Yasser H. Zaki, Marwa S. Al-Gendey, and A. Abdelhamid (2018) reported the synthesis of compounds with significant biological activities, suggesting that similar approaches could be applied to study the compound (Zaki, Al-Gendey, & Abdelhamid, 2018).
Future Directions
Thiophene and its derivatives have attracted great interest in both industry and academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties like “N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-2-carboxamide” with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing thiophene and thiazole moieties, have been reported to interact with a wide range of biological targets . These include anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer targets .
Mode of Action
Compounds containing thiophene and thiazole moieties are known to interact with their targets in various ways, leading to a range of biological effects . For instance, some thiophene derivatives have been shown to inhibit tumor cell growth .
Biochemical Pathways
Compounds with similar structures have been reported to affect various biochemical pathways . For example, some thiophene derivatives have been shown to inhibit tumor cell growth, suggesting that they may affect pathways related to cell proliferation .
Pharmacokinetics
For instance, thiophene, a component of the compound, is soluble in most organic solvents but insoluble in water .
Result of Action
Compounds with similar structures have been reported to have various biological effects . For example, some thiophene derivatives have been shown to inhibit tumor cell growth .
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S2/c21-16(17-20-13-4-1-2-5-14(13)25-17)19-11-18(22,12-7-9-24-10-12)15-6-3-8-23-15/h1-10,22H,11H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASIORSOZCQIWDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NCC(C3=CSC=C3)(C4=CC=CO4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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